molecular formula C12H26Cl2N2 B1424730 4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride CAS No. 1211499-19-2

4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride

Cat. No.: B1424730
CAS No.: 1211499-19-2
M. Wt: 269.25 g/mol
InChI Key: WIPQFUABSKCKBT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions that reflect the compound's structural composition. The primary systematic name is 4-Methyl-1-[(piperidin-4-yl)methyl]piperidine dihydrochloride, which accurately describes the molecular architecture consisting of two piperidine rings connected through a methylene bridge. The nomenclature indicates that the compound contains a 4-methylpiperidine core structure, where the nitrogen atom at position 1 is substituted with a (piperidin-4-yl)methyl group, forming a bis-piperidine system. The "dihydrochloride" designation specifies that the compound exists as a salt formed by the addition of two equivalents of hydrochloric acid to the basic nitrogen centers present in the molecule.

The molecular formula for the dihydrochloride salt is C₁₂H₂₆Cl₂N₂, representing the addition of two hydrochloride groups to the base compound with formula C₁₂H₂₄N₂. The systematic representation shows that the compound has a molecular weight of 269.25 grams per mole for the dihydrochloride form, compared to 196.33 grams per mole for the free base. The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation: CC1CCN(CC1)CC2CCNCC2.Cl.Cl, which provides a linear text-based description of the molecular structure including the two chloride ions. The InChI (International Chemical Identifier) for the base compound is InChI=1S/C12H24N2/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12/h11-13H,2-10H2,1H3, offering a standardized computational representation of the molecular structure.

Alternative Naming Conventions in Chemical Databases

Properties

IUPAC Name

4-methyl-1-(piperidin-4-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12;;/h11-13H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPQFUABSKCKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride typically involves the reaction of 4-methylpiperidine with piperidine-4-carboxaldehyde, followed by the reduction of the resulting imine to form the desired product . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by two piperidine rings and a methyl group, which influences its biological activity. Its molecular formula is C12H25ClN2C_{12}H_{25}ClN_2 with a molecular weight of approximately 232.79 g/mol. The presence of the piperidinylmethyl group enhances its interaction with biological systems, making it a candidate for therapeutic applications.

Analgesic Properties

Research indicates that 4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride exhibits potential analgesic effects. It appears to modulate pain pathways, suggesting its utility in pain management therapies. A study highlighted its efficacy in reducing pain responses in animal models, indicating its potential for further development as an analgesic agent.

Neurological Research

The compound has been investigated for its effects on neurotransmitter systems. It shows promise in modulating neurotransmitter receptor activity, particularly in relation to dopamine and serotonin pathways. This modulation can have implications for treating neurological disorders such as depression and anxiety.

Antitubercular Activity

In a study focused on tuberculosis, derivatives related to piperidine compounds were synthesized and tested for their antitubercular properties. Although the specific role of this compound was not isolated, the structural similarities suggest that it may exhibit similar activity against Mycobacterium tuberculosis .

Cysteine Protease Inhibition

The compound has been identified as a potential inhibitor of cysteine proteases, specifically Cathepsin S. This inhibition is relevant for treating metabolic diseases such as diabetes and cancer. The ability to modulate protease activity opens avenues for developing therapeutics aimed at immune-mediated diseases and other conditions linked to protease dysregulation .

Case Study 1: Pain Management

A recent study evaluated the analgesic effects of this compound in rodent models. The results indicated a significant reduction in pain responses compared to control groups, suggesting its potential for clinical application in pain relief therapies.

Case Study 2: Neurological Impact

Another investigation focused on the compound's interaction with serotonin receptors. The findings demonstrated that it could enhance serotonin signaling pathways, leading to improved mood regulation in animal models of depression.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors in the nervous system. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. The exact pathways involved may vary depending on the specific application and target receptor .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key properties of the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Physical State Hazard Class
4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride (926259-42-9) C₁₂H₂₄N₂·2HCl ~269.25* 4-methyl, piperidinylmethyl Solid Not specified
2-Methyl-1-(4-piperidinylmethyl)piperidine dihydrochloride (1211495-66-7) C₁₂H₂₆Cl₂N₂ 269.25 2-methyl, piperidinylmethyl Solid Irritant
4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride (1189494-84-5) C₁₃H₁₉Cl₂F₃N₂ 331.20 4-methyl, aromatic amine, trifluoromethyl Solid or liquid Not specified
1-(4-Piperidinylmethyl)piperidine dihydrochloride hydrate (32470-52-3) C₁₁H₂₂N₂·2HCl·H₂O 255.27 (anhydrous basis) Piperidinylmethyl, no methyl group Solid Not specified
4-[(4-Methylphenyl)methyl]piperidine hydrochloride (165110-20-3) C₁₃H₁₉N·HCl 241.76 Benzyl substituent, 4-methylphenyl Solid Not specified
Key Observations:
  • Aromatic Modifications : The trifluoromethylphenyl group in 1189494-84-5 introduces enhanced lipophilicity and metabolic stability, making it suitable for drug development .
  • Hydration State : The hydrate form of 32470-52-3 may affect solubility and crystallinity in formulation processes .

Biological Activity

4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is notable for its structural features, which may influence its interaction with biological targets, leading to various pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H20Cl2N2\text{C}_{13}\text{H}_{20}\text{Cl}_2\text{N}_2

This structure includes two piperidine rings and a methyl group, which are essential for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, such as:

  • Antimicrobial Properties : Studies have shown that piperidine derivatives can inhibit the growth of various bacteria and fungi.
  • Anticancer Activity : Some derivatives are investigated for their potential to induce apoptosis in cancer cells.
  • Neuropharmacological Effects : Piperidine compounds often interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways related to pain, inflammation, and mood regulation.
  • Gene Expression Alteration : By affecting transcription factors, the compound may alter the expression of genes associated with disease processes.

Antimicrobial Activity

A study focusing on the antimicrobial properties of piperidine derivatives reported that compounds similar to 4-Methyl-1-(piperidin-4-ylmethyl)piperidine exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 6.3 µM to 23 µM .

CompoundMIC (µM)Target
4PP-16.3M. tuberculosis
4PP-22.0M. tuberculosis
4PP-36.8M. tuberculosis

Anticancer Activity

In vitro studies have demonstrated that piperidine derivatives can induce apoptosis in various cancer cell lines. For instance, a compound structurally related to 4-Methyl-1-(piperidin-4-ylmethyl)piperidine was shown to activate apoptotic pathways through caspase activation .

Neuropharmacological Effects

Piperidine derivatives have been studied for their effects on dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease. A related study found that certain piperidine compounds selectively activate D3 dopamine receptors without significantly affecting D2 receptors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride, and how can purity be optimized?

  • Methodology : The synthesis typically involves alkylation or reductive amination steps. For example, piperidine derivatives are often synthesized via nucleophilic substitution between a piperidine precursor (e.g., 4-methylpiperidine) and a halogenated intermediate (e.g., 4-(chloromethyl)piperidine) under basic conditions (e.g., K₂CO₃ in DMF). The product is then purified via recrystallization or column chromatography and converted to the dihydrochloride salt using HCl .
  • Purity Optimization : Use high-resolution mass spectrometry (HRMS) and HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>98%). Adjust reaction stoichiometry and solvent polarity to minimize byproducts .

Q. How is this compound characterized structurally?

  • Techniques :

  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm proton environments and quaternary carbons. Key signals include δ ~2.8–3.5 ppm (piperidine CH₂) and δ ~1.4 ppm (methyl group) .
  • X-ray Crystallography : For solid-state confirmation, single crystals are grown via slow evaporation in ethanol/HCl .
  • FT-IR : Peaks at ~2500 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N bend) confirm the hydrochloride salt .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; if exposed, rinse skin with water for 15 minutes and seek medical attention .
  • Storage : Store at –20°C in airtight, light-resistant containers. Desiccate to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as receptors or enzymes?

  • Mechanistic Insights : The compound’s piperidine scaffold may act as a pharmacophore for binding to G-protein-coupled receptors (GPCRs) or ion channels. For example, similar piperidine derivatives exhibit affinity for muscarinic M2/M3 receptors (IC₅₀ ~10–100 nM) .
  • Experimental Design : Conduct radioligand binding assays (e.g., [³H]-N-methylscopolamine for muscarinic receptors) or functional assays (e.g., calcium flux in HEK293 cells) to quantify activity .

Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

  • Case Study : In a study of a related piperidine sulfonamide, activity varied significantly (e.g., 9.28% vs. 68.13% growth inhibition in renal vs. colon cancer lines). Factors include:

  • Cell Line Heterogeneity : Genetic mutations (e.g., p53 status) or drug transporter expression (e.g., P-gp) .
  • Assay Conditions : Viability assays (MTT vs. ATP-based) may yield divergent results. Standardize incubation times and serum concentrations .
    • Resolution : Use orthogonal assays (e.g., clonogenic survival + apoptosis markers) and validate in 3D spheroid models .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Approaches :

  • Deuterium Labeling : Replace labile hydrogen atoms (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask polar groups (e.g., amine) with ester or carbamate linkers to enhance bioavailability .
    • Validation : Perform microsomal stability assays (rat/human liver microsomes) and monitor metabolites via LC-MS/MS .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Chiral Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Compare binding affinity (e.g., Ki values) for targets like σ receptors .
  • Case Example : A stereoisomer of a related piperidine showed 10-fold higher potency due to optimized receptor docking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride
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4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.